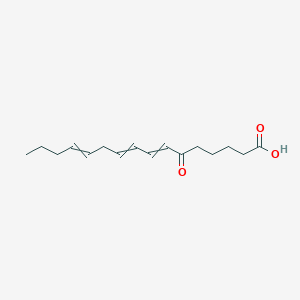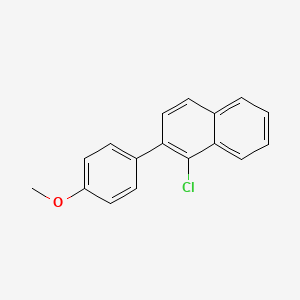
6-Oxohexadeca-7,9,12-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxohexadeca-7,9,12-trienoic acid is a chemical compound known for its unique structure and properties. It is a fatty acid metabolite that has been studied for its role in various biological processes, particularly in plants like Dendrobium nobile . This compound is characterized by its 18-carbon chain with three conjugated double bonds and a keto group at the sixth carbon position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxohexadeca-7,9,12-trienoic acid typically involves the oxidation of precursor fatty acids. One common method is the use of specific oxidizing agents under controlled conditions to introduce the keto group at the desired position. For instance, the oxidation of linoleic acid derivatives can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale oxidation processes similar to those used in laboratory synthesis. The use of biocatalysts or microbial fermentation could also be explored for more sustainable production methods.
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxohexadeca-7,9,12-trienoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The double bonds can participate in addition reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Addition Reagents: Halogens, hydrogen halides.
Major Products Formed
Oxidation: Formation of di-keto acids.
Reduction: Formation of hydroxy acids.
Substitution: Formation of halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
6-Oxohexadeca-7,9,12-trienoic acid has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Studied for its role in plant metabolism and interaction with endophytic fungi.
Industry: Could be explored for use in the synthesis of bio-based chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Oxohexadeca-7,9,12-trienoic acid involves its interaction with various enzymes and metabolic pathways. In plants, it is believed to be involved in the synthesis of plant hormones and other signaling molecules . The keto group and conjugated double bonds make it a reactive intermediate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6Z,9Z,12Z)-Octadeca-6,9,12-trienoic acid
- 3,7,11,15-Tetramethyl-12-oxohexadeca-2,4-dienoic acid
- Octadec-9-en-12-ynoic acid
Uniqueness
6-Oxohexadeca-7,9,12-trienoic acid is unique due to its specific structure, which includes a keto group at the sixth carbon and three conjugated double bonds. This structure imparts distinct chemical reactivity and biological activity compared to other similar fatty acids .
Eigenschaften
CAS-Nummer |
872050-19-6 |
|---|---|
Molekularformel |
C16H24O3 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
6-oxohexadeca-7,9,12-trienoic acid |
InChI |
InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19/h4-5,7-9,12H,2-3,6,10-11,13-14H2,1H3,(H,18,19) |
InChI-Schlüssel |
QODRBRVKXLAPIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CCC=CC=CC(=O)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)

![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-](/img/structure/B14201965.png)
![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)
![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)

![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201996.png)
![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)


![(3Z)-4,4,4-Trifluoro-1-(4-fluorophenyl)-3-[(3-methylphenyl)imino]butan-1-one](/img/structure/B14202022.png)
![3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14202024.png)
